molecular formula C26H30N4O4 B12453062 N'-{[5-(benzyloxy)-2-methyl-1H-indol-3-yl]acetyl}-4-oxo-4-(pyrrolidin-1-yl)butanehydrazide

N'-{[5-(benzyloxy)-2-methyl-1H-indol-3-yl]acetyl}-4-oxo-4-(pyrrolidin-1-yl)butanehydrazide

Cat. No.: B12453062
M. Wt: 462.5 g/mol
InChI Key: CSBDXWGSUNVSDZ-UHFFFAOYSA-N
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Description

N’-{[5-(benzyloxy)-2-methyl-1H-indol-3-yl]acetyl}-4-oxo-4-(pyrrolidin-1-yl)butanehydrazide is a complex organic compound that features an indole core, a benzyloxy group, and a pyrrolidinyl butanehydrazide moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{[5-(benzyloxy)-2-methyl-1H-indol-3-yl]acetyl}-4-oxo-4-(pyrrolidin-1-yl)butanehydrazide typically involves multiple steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.

    Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the indole derivative in the presence of a base.

    Acetylation: The indole derivative is then acetylated using acetic anhydride or acetyl chloride in the presence of a base.

    Formation of the Pyrrolidinyl Butanehydrazide Moiety: This involves the reaction of the acetylated indole derivative with pyrrolidine and butanehydrazide under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzoquinone derivatives.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: The indole core can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often require reagents like nitric acid, sulfuric acid, and halogens in the presence of a catalyst.

Major Products

    Oxidation: Benzoquinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted indole derivatives depending on the electrophile used.

Scientific Research Applications

    Medicinal Chemistry: It can be explored for its potential as an anti-cancer, anti-inflammatory, or anti-microbial agent.

    Biological Studies: The compound can be used to study the biological pathways and molecular targets associated with indole derivatives.

    Chemical Biology: It can serve as a probe to investigate the interactions between small molecules and biological macromolecules.

    Pharmaceutical Development: The compound can be a lead compound for the development of new therapeutic agents.

Mechanism of Action

The mechanism of action of N’-{[5-(benzyloxy)-2-methyl-1H-indol-3-yl]acetyl}-4-oxo-4-(pyrrolidin-1-yl)butanehydrazide is likely related to its ability to interact with specific molecular targets in cells. The indole core can bind to various receptors and enzymes, modulating their activity. The benzyloxy group may enhance the compound’s binding affinity and specificity, while the pyrrolidinyl butanehydrazide moiety can influence its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with a similar indole core.

    5-Benzyloxyindole: Shares the benzyloxy group and indole core.

    N-Acetyltryptamine: Contains an acetylated indole core.

Uniqueness

N’-{[5-(benzyloxy)-2-methyl-1H-indol-3-yl]acetyl}-4-oxo-4-(pyrrolidin-1-yl)butanehydrazide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the pyrrolidinyl butanehydrazide moiety distinguishes it from other indole derivatives, potentially offering unique pharmacological activities and applications.

Properties

Molecular Formula

C26H30N4O4

Molecular Weight

462.5 g/mol

IUPAC Name

N'-[2-(2-methyl-5-phenylmethoxy-1H-indol-3-yl)acetyl]-4-oxo-4-pyrrolidin-1-ylbutanehydrazide

InChI

InChI=1S/C26H30N4O4/c1-18-21(16-25(32)29-28-24(31)11-12-26(33)30-13-5-6-14-30)22-15-20(9-10-23(22)27-18)34-17-19-7-3-2-4-8-19/h2-4,7-10,15,27H,5-6,11-14,16-17H2,1H3,(H,28,31)(H,29,32)

InChI Key

CSBDXWGSUNVSDZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)OCC3=CC=CC=C3)CC(=O)NNC(=O)CCC(=O)N4CCCC4

Origin of Product

United States

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